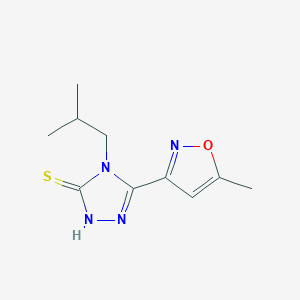![molecular formula C16H22ClNO2 B5985473 4-[4-(2,3-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride](/img/structure/B5985473.png)
4-[4-(2,3-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2,3-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a morpholine ring substituted with a 2,3-dimethylphenoxy group and a but-2-ynyl chain, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride typically involves the following steps:
Formation of the but-2-ynyl chain: This can be achieved through a coupling reaction between an appropriate alkyne and a halide.
Attachment of the 2,3-dimethylphenoxy group: This step involves the reaction of the but-2-ynyl chain with 2,3-dimethylphenol under suitable conditions.
Formation of the morpholine ring: The final step involves the cyclization of the intermediate product to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(2,3-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenoxy and morpholine groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-(2,3-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[4-(2,3-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[4-(3,4-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride
- 4-[4-(2,6-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride
Uniqueness
4-[4-(2,3-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties compared to its analogs, making it valuable for specific research and industrial applications.
Eigenschaften
IUPAC Name |
4-[4-(2,3-dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-14-6-5-7-16(15(14)2)19-11-4-3-8-17-9-12-18-13-10-17;/h5-7H,8-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBDBLLRAVYSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC#CCN2CCOCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B5985402.png)
![2-(2-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5985404.png)

![N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[2-(oxan-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5985418.png)

![4-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,2-dimethylpiperazine](/img/structure/B5985439.png)
![5-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)-2-methoxyphenol](/img/structure/B5985447.png)
![5-ethyl-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5985449.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-thiophenecarboxamide](/img/structure/B5985458.png)
![4-fluoro-1-[(5-{1-[(3-methyl-2-thienyl)methyl]-2-pyrrolidinyl}-2-thienyl)carbonyl]piperidine](/img/structure/B5985461.png)
![(2-{[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B5985486.png)
![2-{[(2,4,6-triisopropylphenyl)sulfonyl]amino}benzamide](/img/structure/B5985489.png)
